molecular formula C10H10N2O2 B064990 Ethyl 1H-benzo[d]imidazole-7-carboxylate CAS No. 167487-83-4

Ethyl 1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B064990
CAS No.: 167487-83-4
M. Wt: 190.2 g/mol
InChI Key: BIROFVBTDWNLKU-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate has been synthesized and characterized using spectroscopic methods and X-ray diffraction. The study focused on the molecule's structural optimization, electron density, and band gap energy, highlighting its potential in solid-state studies and materials science (Kumar et al., 2020).

  • Pharmacological Applications : Various derivatives of Ethyl 1H-benzo[d]imidazole have been synthesized and evaluated for anti-inflammatory, antioxidant, antibacterial, and antifungal activities. These compounds showed appreciable activity, indicating potential uses in pharmaceuticals and drug discovery (Anisetti & Reddy, 2017).

  • Anticancer Research : A novel derivative of Ethyl 1H-benzo[d]imidazole, synthesized by nitro reductive cyclization, demonstrated promising activity against human melanoma and mouse melanoma cancer cell lines. This highlights its potential in developing new anticancer agents (Kumar et al., 2020).

  • Antiprotozoal Activity : Ethyl‐1‐(i‐butyloxycarbonyloxy)‐6‐nitrobenzimid‐azole‐2‐carboxylate, a derivative, displayed activity against protozoa like Trypanosoma cruzi and Trichomonas vaginalis, suggesting a role in the treatment of protozoal infections (Aguirre et al., 2004).

  • Antimicrobial Agents : Novel benzimidazole–oxadiazole hybrid molecules, derived from Ethyl 1H-benzo[d]imidazole, showed potent antimicrobial and anti-tubercular activities. This suggests its application in combating microbial infections and tuberculosis (Shruthi et al., 2016).

  • Material Science : Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was synthesized with its structural characterization determined by various spectroscopic techniques. It shows potential for applications in material science and molecular engineering (Sathyanarayana & Poojary, 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Future Directions

While specific future directions for Ethyl 1H-benzo[d]imidazole-7-carboxylate are not mentioned in the retrieved documents, imidazole derivatives are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs .

Properties

IUPAC Name

ethyl 1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROFVBTDWNLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525099
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167487-83-4
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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